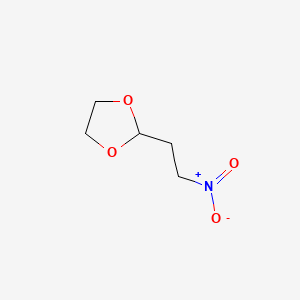

2-(2-Nitroethyl)-1,3-dioxolane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-nitroethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447121 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82891-99-4 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cycloaddition Via Nitroalkene Formation:the Nitro Group in 2 2 Nitroethyl 1,3 Dioxolane Can Facilitate Elimination Reactions to Form the Corresponding Conjugated Nitroalkene, 2 2 Nitroethenyl 1,3 Dioxolane. Conjugated Nitroalkenes Are Powerful Electron Deficient Components in Various Cycloaddition Reactions Due to the Strong Electron Withdrawing Nature of the Nitro Group.researchgate.netwikipedia.orgresearchgate.netthey Can Function As:

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers powerful and selective methods for transforming functional groups, and the nitro group of this compound is an excellent substrate for such reactions. frontiersin.org The most common and synthetically useful transformation is the reduction of the nitro group.

Catalytic hydrogenation using transition metal catalysts is a standard method for converting aliphatic nitro compounds into primary amines. nowgonggirlscollege.co.in Catalysts based on palladium (e.g., palladium on carbon, Pd/C; palladium(II) acetate, Pd(OAc)₂), platinum, and nickel (e.g., Raney Nickel) are highly effective for this transformation. nowgonggirlscollege.co.inunimi.itmsu.edu The reduction typically proceeds under an atmosphere of hydrogen gas (H₂) or by using hydrogen transfer reagents like ammonium (B1175870) formate. nowgonggirlscollege.co.in This method is often chemoselective, leaving other functional groups, such as the dioxolane acetal, intact. Research has demonstrated the effective palladium-catalyzed reduction of a structurally similar compound, 2-methyl-2-(3-nitro-2-phenylpropyl)-1,3-dioxolane, to its corresponding amine using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source, highlighting the applicability of this chemistry. msu.edu

While less specifically documented for this compound itself, other transition metal-catalyzed reactions known for aliphatic nitro compounds or their derivatives represent potential transformations. These could include C-H functionalization or cross-coupling reactions, which are modern strategies for complex molecule synthesis. frontiersin.orgresearchgate.net

| Reaction | Catalyst System (Example) | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Nitro to Amine Reduction | Palladium on Carbon (Pd/C) | H₂ gas | 2-(2-Aminoethyl)-1,3-dioxolane | frontiersin.orgnowgonggirlscollege.co.in |

| Nitro to Amine Reduction | Raney Nickel | H₂ gas | 2-(2-Aminoethyl)-1,3-dioxolane | nowgonggirlscollege.co.in |

| Nitro to Amine Reduction | Palladium(II) Acetate (Pd(OAc)₂) | Polymethylhydrosiloxane (PMHS) | 2-(2-Aminoethyl)-1,3-dioxolane | msu.edu |

| Nitro to Hydroxylamine (B1172632) Reduction | Zinc dust / NH₄Cl | (In situ H₂) | 2-(2-(Hydroxyamino)ethyl)-1,3-dioxolane | nowgonggirlscollege.co.in |

Reaction Chemistry and Synthetic Transformations of 2 2 Nitroethyl 1,3 Dioxolane

Reactivity Profiles of the Nitro Group within the Dioxolane Framework

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent ethyl chain, while the dioxolane ring primarily serves as a stable protecting group for a carbonyl functionality.

Reductions of the Nitro Moiety to Amines and Other Functionalities

The reduction of the nitro group in 2-(2-nitroethyl)-1,3-dioxolane to an amine is a key transformation, yielding 2-(1,3-dioxolan-2-yl)ethanamine. alfa-chemistry.com This amine is a valuable intermediate in the synthesis of more complex molecules. Various reducing agents can be employed to achieve this conversion.

Catalytic hydrogenation is a common and efficient method. googleapis.commsu.edu This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. googleapis.commsu.edu Other catalysts, including nickel-based systems, have also been developed for hydrogenation reactions. google.com The reaction proceeds under relatively mild conditions and generally provides high yields of the desired amine.

Alternative reduction methods that are effective for converting nitro compounds to amines include the use of metal hydrides, such as lithium aluminum hydride, or dissolving metal reductions. The choice of reducing agent can be critical to avoid the cleavage of the acid-sensitive dioxolane ring. Additionally, methods using silanes in the presence of a palladium catalyst have been shown to be effective for the reduction of nitro compounds. msu.edu

The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632), by using specific reagents and controlling reaction conditions. For instance, reduction with triethylsilane in the presence of a palladium catalyst can yield the corresponding hydroxylamine.

Table 1: Selected Reagents for the Reduction of Nitro Groups

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Common and efficient method for complete reduction. googleapis.commsu.edu |

| LiAlH₄ | Amine | Powerful reducing agent; conditions must be controlled to avoid side reactions. |

| PMHS, Pd(OAc)₂, KF | Amine | Silane-based reduction system. msu.edu |

α-Deprotonation and Nitroalkane Anion Chemistry

The hydrogen atoms on the carbon adjacent (alpha) to the nitro group in this compound are acidic due to the strong electron-withdrawing effect of the nitro group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized nitronate anion. researchgate.netresearchgate.net This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The generation of the lithio salt of this compound can be achieved using bases like lithium ethoxide. uwindsor.ca This anion has been utilized in acylation reactions with acylimidazoles in dimethyl sulfoxide (B87167) (MezSO) solution. uwindsor.ca The resulting α-nitro ketone can then be further transformed.

A key application of this anion chemistry is in nitroaldol (Henry) reactions, where the nitronate anion adds to aldehydes or ketones. researchgate.netresearchgate.net This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing further functionality into the molecule. The resulting nitroalkanol can then undergo subsequent transformations, such as oxidation to an α-nitroketone or reduction of the nitro group.

Furthermore, the anion can participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition provides a route to 1,5-dicarbonyl compounds or their precursors after subsequent transformations of the nitro group. The versatility of the nitronate anion derived from this compound makes it a valuable synthon for the 3-oxopropyl anion, which is useful in the synthesis of natural products like jasmonoids and prostaglandins (B1171923). researchgate.netacs.orgunicam.it

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound functions as a protecting group for an aldehyde. total-synthesis.com Its stability and reactivity are characteristic of cyclic acetals.

Acid-Catalyzed Hydrolysis and Acetal (B89532) Cleavage Reactions

The primary reaction of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl group, in this case, 3-nitropropanal (B1599391). chemsrc.com This deprotection is a reversible process, and the equilibrium is typically driven towards the aldehyde by the presence of water. total-synthesis.comorganic-chemistry.org

A variety of acidic conditions can be employed for this transformation, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgorganic-chemistry.org For instance, cerium(III) triflate in wet nitromethane (B149229) or a catalytic amount of iodine can effectively cleave the acetal. organic-chemistry.org The choice of acid and reaction conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule. For example, milder conditions using catalysts like indium(III) trifluoromethanesulfonate (B1224126) in acetone (B3395972) or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water can be used for sensitive substrates. organic-chemistry.orgwikipedia.org

Table 2: Conditions for Acetal Deprotection

| Reagent/Catalyst | Solvent | Temperature |

|---|---|---|

| Aqueous HCl | Acetone | Room Temperature |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature |

| Iodine (catalytic) | - | - |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature or Microwave |

Ring-Opening and Rearrangement Processes

Under specific conditions, the 1,3-dioxolane ring can undergo reactions other than simple hydrolysis. In the presence of strong Lewis acids, rearrangement or ring-opening reactions can be induced. For example, treatment with a Lewis acid in the presence of a nucleophile can lead to the opening of the dioxolane ring.

While less common for simple dioxolanes, rearrangement processes can be facilitated by neighboring group participation or under specific catalytic conditions. For instance, in the synthesis of neosporol, a dioxolane ring is formed via a ring-expansion reaction of an epoxide with a nearby carbonyl group. wikipedia.org

Nucleophilic and Electrophilic Reactions of this compound

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile precursor.

As a nucleophile, the most significant reactions involve the deprotonation of the α-carbon to the nitro group to form the nitronate anion, as discussed in section 3.1.2. This anion can then react with a wide range of electrophiles, including aldehydes, ketones, and acylating agents. researchgate.netuwindsor.ca

The electrophilic character of the molecule is primarily associated with the carbon atom bearing the nitro group, especially after conversion to other functional groups. For example, the nitro group can be transformed into a leaving group, enabling nucleophilic substitution reactions. Additionally, the dioxolane ring itself can be considered an electrophilic site under acidic conditions, as the protonated acetal is susceptible to attack by nucleophiles, leading to ring opening. ntu.ac.uk

Role as a 3-Oxopropyl Anion Synthon Equivalent in C-C Bond Formation

A synthon is an idealized fragment, usually an ion, that assists in the conceptual planning of a synthesis, a process known as retrosynthetic analysis. lkouniv.ac.in The 3-oxopropyl anion is a three-carbon chain with a negative charge at one end and a masked or latent carbonyl group at the other. This compound is a widely recognized and effective reagent-equivalent for this synthon. researchgate.netacs.orgunicam.itunicam.itcolab.wsgoogle.com The acidic α-protons of the nitroalkane can be removed by a base to generate a nucleophilic nitronate anion. This anion can then participate in various carbon-carbon bond-forming reactions with electrophiles. The utility of this synthon lies in the subsequent chemical transformations that can unmask the latent carbonyl functionality and modify or remove the nitro group.

This methodology has been successfully applied to the synthesis of important intermediates for natural products like jasmonoids and prostaglandins. researchgate.netresearchgate.netacs.orgresearchgate.netunicam.it The typical synthetic sequence involves:

Carbon-Carbon Bond Formation : A base-mediated condensation of this compound with an electrophile, such as an aldehyde (a Henry reaction).

Oxidation : The secondary alcohol resulting from the Henry reaction is oxidized to a ketone, forming an α-nitro ketone.

Denitration : The nitro group is removed, often via reduction to an amine followed by diazotization or through radical-mediated processes, to reveal a 1,4-dicarbonyl relationship after deprotection of the dioxolane.

This sequence provides a powerful method for constructing 1,4-dicarbonyl compounds and their derivatives, which are key structural motifs in many natural products. researchgate.netresearchgate.netresearchgate.net

| Electrophile | Key Transformation Steps | Final Product Intermediate | Reference |

|---|---|---|---|

| (Z)-Hex-3-enal | 1. Nitro-aldol condensation 2. Oxidation 3. Denitration & Deprotection | (Z)-1,4-Dioxodec-7-ene (precursor to jasmonoids) | researchgate.net |

| Various Aldehydes | Nitro-aldol condensation followed by a sequence of oxidation and denitration. | (Z)-2-(2-Pentenyl)-2-cyclopenten-1-one (a jasmonoid analog) | researchgate.netresearchgate.net |

| Methyl 5-oxopentanoate | 1. Nitro-aldol condensation 2. Further synthetic modifications | Methyl 9,12-dioxododecanoate (prostaglandin precursor) | researchgate.net |

| Aldehyde precursors to prostaglandin side chains | Multi-step synthesis involving initial condensation with the 3-oxopropyl anion equivalent. | Methyl 7-(5-oxocyclopentenyl)heptanoate (prostaglandin intermediate) | researchgate.netresearchgate.net |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

While this compound itself does not typically act directly as a cycloaddition partner, it serves as a stable precursor to highly reactive species that readily undergo such transformations. The primary cycloaddition pathways involve either its conversion to a nitrile oxide (a 1,3-dipole) or a nitroalkene (a dipolarophile/dienophile). uts.edu.au

Mechanistic Investigations of Reactions Involving 2 2 Nitroethyl 1,3 Dioxolane

Kinetic Studies of Key Transformations and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For transformations involving 2-(2-Nitroethyl)-1,3-dioxolane, these studies would focus on determining the rate law, rate constants, and activation parameters.

For a hypothetical reaction where this compound (A) reacts with a nucleophile (B) to form a product (P), the reaction might proceed through a multi-step mechanism. The experimental rate law, often determined by monitoring the concentration of reactants or products over time under various initial concentrations, would reveal which species are involved in the slowest step. jackwestin.com

For instance, if the experimentally determined rate law is: Rate = k[A][B]

This would suggest a bimolecular rate-determining step where both this compound and the nucleophile B are involved in the slowest step of the reaction. libretexts.org Conversely, if the rate law was found to be: Rate = k[A]

This would imply a unimolecular rate-determining step, where a molecule of this compound undergoes a slow transformation (e.g., conformational change or ionization) before rapidly reacting with the nucleophile. libretexts.org

While specific kinetic data for reactions of this compound are not extensively detailed in the available literature, studies on the parent compound, 1,3-dioxolane (B20135), provide a framework for such investigations. For example, the gas-phase reaction of 1,3-dioxolane with hydroxyl (OH) radicals has been studied, and its rate coefficients have been measured over a range of temperatures. rsc.orgresearchgate.net Similar experimental setups, such as pulsed laser photolysis-laser induced fluorescence, could be employed to study the kinetics of reactions involving this compound. rsc.org

Table 1: Illustrative Kinetic Parameters for the Reaction of 1,3-Dioxolane with OH Radicals

| Temperature (K) | Rate Coefficient (k) in cm³/molecule⁻¹s⁻¹ | Reference |

| 298 | (11.1 ± 0.9) x 10⁻¹² | rsc.org |

| 243-372 | k = (6.70 ± 0.86) x 10⁻¹² exp[(154 ± 36)/T] | rsc.org |

This table provides data for the parent compound 1,3-dioxolane to illustrate typical kinetic findings.

Computational Approaches to Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction pathways, transition states, and intermediates that may be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to map out the potential energy surface of a reaction. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate the most likely reaction mechanism. nih.govresearchgate.net

For reactions involving this compound, DFT calculations could be used to:

Identify Transition States (TS): These are the highest energy points along the reaction coordinate and correspond to the activated complex. Locating the TS and analyzing its geometry provides crucial information about how bonds are formed and broken. researchgate.net

Characterize Intermediates: These are metastable species that exist in energy minima between transition states. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate. A lower activation energy corresponds to a faster reaction. researchgate.net

DFT studies on related systems, such as the [3+2] cycloaddition reactions of nitroethene with various compounds, have shown that these reactions can proceed via a one-step mechanism through asynchronous transition states. nih.govnih.gov Similar studies on this compound could determine whether its reactions proceed through concerted or stepwise pathways and could predict the structures of any intermediates or transition states. researchgate.net For example, a theoretical study on the [1+2] cycloaddition of chlorocarbene with 2- jackwestin.comresearchgate.netdioxolan-2-ylidene-malononitrile used DFT to calculate activation and reaction energies, successfully predicting the favored reaction pathway. researchgate.net

Table 2: Example of DFT-Calculated Parameters for a Hypothetical Reaction Pathway

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +16.5 |

| Intermediate | -5.4 | -4.8 |

| Transition State 2 (TS2) | +10.8 | +11.9 |

| Products | -12.1 | -11.5 |

This table is a hypothetical representation of data that could be obtained from DFT calculations on a reaction of this compound, illustrating the energy profile of a two-step reaction.

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamics of molecules. nih.govyoutube.com

Molecular Mechanics (MM) uses classical physics to model the potential energy of a molecule as a function of its geometry, allowing for rapid calculation of different conformer energies. For this compound, MM could be used to identify the most stable (lowest energy) conformations of the molecule. The 1,3-dioxolane ring itself is flexible, and the orientation of the 2-(2-nitroethyl) substituent can vary.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and the transitions between different conformations. nih.gov An MD simulation of this compound could reveal:

The preferred conformations in different solvents.

The energy barriers between different conformers.

How the molecule's conformation changes upon approaching a reactant.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. kit.edu By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can track the position of the label in the products. kit.edux-chemrx.com This information provides definitive evidence for proposed reaction mechanisms, such as bond cleavages and rearrangements.

For example, in a reaction involving the rearrangement of the 2-(2-nitroethyl) side chain of this compound, one could synthesize a version of the molecule labeled with ¹³C at a specific position in the ethyl group. After the reaction, the location of the ¹³C atom in the product molecule would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). kit.edu This would confirm or refute a proposed mechanism involving the migration of that carbon atom.

While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology is well-established. europa.euimist.ma The synthesis of isotopically labeled starting materials is a key step, often involving the use of commercially available labeled precursors. x-chemrx.comimist.ma

Stereochemical Analysis of Reaction Pathways and Diastereoselectivity

Stereochemical analysis investigates the three-dimensional arrangement of atoms in reactants and products. Many organic reactions can produce multiple stereoisomers, and understanding the factors that control the stereochemical outcome is a key part of mechanistic investigation.

Reactions involving this compound could be subject to stereocontrol, particularly if new chiral centers are formed. For instance, if the carbon atom bearing the nitro group or the acetal (B89532) carbon participates in a reaction that creates a new stereocenter, the reaction could be either stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially over others).

The formation of substituted 1,3-dioxolanes has been shown to proceed with high stereoselectivity in certain reactions. mdpi.com For example, the reaction of alkenes with hypervalent iodine in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate. The subsequent trapping of this cation by a nucleophile can occur stereoselectively, with the final product's stereochemistry influenced by steric factors in the intermediate. mdpi.com

If this compound were to react via a similar cationic intermediate at the acetal carbon, the bulky 2-nitroethyl group could influence the direction of nucleophilic attack, leading to a preference for one diastereomer over another (diastereoselectivity). The stereochemical outcome of such reactions would be analyzed using techniques like NMR spectroscopy (e.g., NOESY experiments) and X-ray crystallography to determine the relative and absolute configurations of the products. mdpi.com

Applications of 2 2 Nitroethyl 1,3 Dioxolane in Complex Molecule Synthesis

Synthesis of Natural Products and Bioactive Compounds

The unique combination of a masked aldehyde and an electron-withdrawing nitro group within 2-(2-nitroethyl)-1,3-dioxolane allows for its application as a key synthon in the assembly of intricate natural product skeletons.

Jasmonoids, such as methyl jasmonate, are a class of plant hormones characterized by a cyclopentanone (B42830) core. Synthetic strategies toward these molecules often rely on the conjugate addition of nucleophiles to cyclopentenone precursors. The carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated to form a potent nucleophile. This nucleophile can participate in Michael addition reactions with suitably substituted cyclopentenones, establishing a key carbon-carbon bond and introducing the precursor to one of the side chains of the jasmonoid scaffold. Subsequent chemical transformations, including the conversion of the nitro group (e.g., via a Nef reaction to a carbonyl or reduction to an amine) and the deprotection of the dioxolane to reveal the aldehyde, would complete the synthesis of the jasmonate structure.

Prostaglandins (B1171923) are lipid compounds derived from fatty acids that contain a cyclopentane (B165970) ring. wikipedia.org The synthesis of prostaglandins, such as Prostaglandin (B15479496) E2, is a significant challenge in organic chemistry. wikipedia.orgnih.gov The core strategy often involves the stereocontrolled addition of two side chains to a central cyclopentane ring. The nucleophilic character of the lithio salt of this compound makes it an ideal candidate for introducing one of these side chains via conjugate addition to a cyclopentenone intermediate. The dioxolane protects an aldehyde functionality that can be later elaborated into the carboxylic acid-bearing "alpha" chain of the prostaglandin. The nitro group, after the initial addition, can be transformed into other necessary functionalities to complete the synthesis of the target prostaglandin molecule.

The utility of this compound extends beyond jasmonoids and prostaglandins to other complex molecular architectures. The dioxolane ring is a common feature in many biologically active compounds and is widely used as a protecting group in natural product synthesis. nih.gov The dual functionality of this reagent allows it to act as a versatile building block for introducing a two-carbon unit with latent aldehyde and amine (via nitro reduction) functionalities. This capability is valuable in the assembly of various alkaloids, macrolides, and other classes of natural products where precise control over functional group introduction is paramount.

Asymmetric Synthesis Utilizing Chiral Derivatives of this compound

Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. uwindsor.ca Chiral, non-racemic derivatives of this compound can be prepared by using enantiopure diols (instead of ethylene (B1197577) glycol) during the acetal (B89532) formation step. These chiral dioxolanes can serve as chiral auxiliaries. When the chiral derivative undergoes reactions, such as the previously mentioned Michael addition, the stereocenter(s) on the dioxolane ring can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product over the other. This strategy allows for the introduction of new stereogenic centers with a high degree of control, a key step in the asymmetric total synthesis of complex natural products. nih.gov

Role in Protecting Group Strategies and Masked Functionalities

A cornerstone of modern organic synthesis is the use of protecting groups to mask reactive functionalities while other parts of a molecule are being modified. The 1,3-dioxolane (B20135) ring in this compound serves as a robust protecting group for an aldehyde. wikipedia.org It is stable to a wide range of reaction conditions, including those involving bases and nucleophiles, but can be selectively removed under acidic conditions to regenerate the aldehyde.

Beyond this primary role, the entire molecule can be viewed as a synthon with multiple "masked" functionalities:

Masked Aldehyde: The dioxolane protects the aldehyde group.

Masked Carbonyl/Amine: The nitro group is a versatile functional group that can be considered a masked carbonyl group (via the Nef reaction) or a masked primary amine (via reduction).

This dual-masking strategy provides chemists with significant flexibility in planning multi-step syntheses, allowing for the sequential unmasking and reaction of different functional groups at various stages.

Generation of Key Intermediates for Pharmaceutical and Agrochemical Industries

The functionalities present in this compound make it a precursor for valuable intermediates in the pharmaceutical and agrochemical sectors. The ability to introduce a two-carbon chain that can be converted into either an aminoethyl group or an acetic acid side chain (after aldehyde oxidation) is synthetically powerful. Amines and carboxylic acids are ubiquitous functional groups in active pharmaceutical ingredients (APIs) and agrochemicals. For example, the nitro-Mannich reaction is a key step in synthesizing various biologically active compounds, and nitroalkanes are fundamental precursors in this chemistry. nih.gov By providing a stable, versatile, and bifunctional building block, this compound serves as a starting point for the efficient construction of the complex molecular frameworks required by these industries. chemdad.com

Spectroscopic and Analytical Characterization of 2 2 Nitroethyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis and Coupling Constants

A ¹H NMR spectrum of 2-(2-nitroethyl)-1,3-dioxolane would be expected to show distinct signals for the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) provide information about the connectivity of adjacent protons.

Based on the structure of this compound, the following proton environments are expected:

Dioxolane ring protons: The four protons on the dioxolane ring (at positions 4 and 5) would likely appear as a multiplet. Due to the chiral center at position 2, these protons may exhibit complex splitting patterns.

Methine proton: The proton at position 2 of the dioxolane ring, bonded to the same carbon as the nitroethyl group, would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the ethyl chain.

Nitroethyl group protons: The two methylene groups of the nitroethyl side chain would each give rise to distinct signals. The CH₂ group adjacent to the dioxolane ring would likely be a multiplet due to coupling with the methine proton and the other methylene group. The CH₂ group attached to the nitro group would be significantly deshielded and appear as a triplet, coupled to the adjacent methylene group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 (methine) | 4.8 - 5.2 | Triplet (t) | 4.0 - 6.0 |

| O-CH₂-CH₂-O | 3.8 - 4.2 | Multiplet (m) | - |

| CH-CH ₂-CH₂NO₂ | 2.0 - 2.4 | Multiplet (m) | - |

| CH-CH₂-CH ₂NO₂ | 4.4 - 4.7 | Triplet (t) | 6.0 - 8.0 |

Note: These are predicted values and actual experimental data may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, five distinct carbon signals would be anticipated.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (methine) | 100 - 105 |

| C-4, C-5 (dioxolane) | 65 - 70 |

| C H-CH₂-CH₂NO₂ | 30 - 35 |

| CH-C H₂-CH₂NO₂ | 75 - 80 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. docbrown.infochemguide.co.uk

Advanced Multidimensional NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure of the molecule, advanced NMR techniques would be employed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry at the C-2 position by observing correlations between the H-2 proton and the protons of the nitroethyl side chain and the dioxolane ring.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₅H₉NO₄.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Exact Mass |

| C₅H₉NO₄ | 147.0532 |

Fragmentation Pathway Analysis

In a mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted:

Loss of the nitro group: A common fragmentation for nitro compounds is the loss of NO₂ (46 Da), which would result in a fragment ion with an m/z value of 101.

Cleavage of the ethyl side chain: Fragmentation could occur at the C-C bond of the ethyl group, leading to various fragment ions.

Fragmentation of the dioxolane ring: The dioxolane ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide (44 Da) or other small neutral molecules. The most stable fragment is often the dioxolanyl cation.

A detailed analysis of the fragmentation pattern, often aided by tandem mass spectrometry (MS/MS) experiments, would provide valuable confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysislibretexts.orgnist.gov

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods provide a characteristic fingerprint, allowing for its identification and the confirmation of its key structural features: the nitro group (-NO₂) and the dioxolane ring.

The nitro group is known to exhibit two strong and distinct stretching vibrations in the IR spectrum. spectroscopyonline.com The asymmetric stretch (νₐs(NO₂)) typically appears in the range of 1560-1540 cm⁻¹, while the symmetric stretch (νₛ(NO₂)) is found between 1360-1340 cm⁻¹. These bands are generally intense due to the high polarity of the N-O bonds. spectroscopyonline.com In Raman spectroscopy, these vibrations are also active and provide complementary information.

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), presents several characteristic vibrational modes. The C-O-C stretching vibrations of the acetal group are prominent in the IR spectrum, typically appearing in the fingerprint region between 1200 cm⁻¹ and 1000 cm⁻¹. docbrown.info Specifically, the coupled C-O stretching modes of the dioxolane ring are expected to produce strong absorption bands. The C-H stretching vibrations of the ethyl and dioxolane methylene groups will be observed in the 3000-2800 cm⁻¹ region. docbrown.info

A summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1560-1540 | 1560-1540 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1340 | 1360-1340 | Strong |

| Dioxolane Ring | C-O-C Stretch | 1200-1000 | 1200-1000 | Strong |

| Alkyl (C-H) | Stretching | 3000-2800 | 3000-2800 | Medium-Strong |

| Alkyl (C-H) | Bending | 1470-1430 | 1470-1430 | Medium |

X-ray Crystallography for Solid-State Structure Determinationdocbrown.infoijpca.org

For a crystal of this compound to be analyzed, it would first need to be grown to a suitable size and quality. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. libretexts.org The pattern of diffracted X-rays is dependent on the arrangement of electrons, and therefore atoms, within the crystal.

Based on the crystal structures of similar molecules, such as 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose which contains a dioxolane ring, it is expected that the five-membered dioxolane ring of this compound would adopt a non-planar conformation, likely a twisted or envelope shape. iucr.orgnih.gov The nitroethyl substituent at the C2 position of the dioxolane ring would have specific bond lengths and angles for the C-C and C-N bonds, as well as the N-O bonds of the nitro group. The orientation of the nitroethyl group relative to the dioxolane ring would be determined by steric and electronic factors.

The expected crystallographic data for a hypothetical crystal of this compound is summarized in the table below. These values are illustrative and would need to be determined experimentally.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C-O) | ~1.43 Å |

| Bond Length (C-C) | ~1.52 Å |

| Bond Length (C-N) | ~1.49 Å |

| Bond Length (N-O) | ~1.22 Å |

| Bond Angle (O-C-O) | ~105° |

| Bond Angle (O-N-O) | ~125° |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC)nih.gov

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The method would involve injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases.

A typical GC method for the analysis of this compound would likely employ a non-polar or mid-polar capillary column, such as one coated with a polysiloxane stationary phase. Detection could be achieved using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for both quantification and structural identification. A GC-MS analysis of a related compound, 2-n-nonyl-1,3-dioxolane, has been successfully demonstrated. nih.gov

The following table outlines a hypothetical set of GC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. ijpca.org For this compound, a reversed-phase HPLC method would likely be most effective. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation would be based on the partitioning of the analyte between the stationary and mobile phases. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) could be employed to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the nitro group is a chromophore.

The table below provides a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Computational and Theoretical Studies on 2 2 Nitroethyl 1,3 Dioxolane

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, orbital energies, and molecular properties derived from them. Density Functional Theory (DFT) is a common and effective method for these types of investigations.

Quantum chemical descriptors, often derived from DFT calculations, are numerical values that help in rationalizing and predicting the chemical reactivity and stability of molecules. These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. More negative values indicate a lower tendency to lose an electron. It is calculated as: μ ≈ (ELUMO + EHOMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as: η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The nitro group in 2-(2-Nitroethyl)-1,3-dioxolane is strongly electron-withdrawing, suggesting the molecule would have a significant electrophilicity index. It is calculated as: ω = μ² / (2η).

Global Softness (S): The reciprocal of hardness (S = 1/η), this descriptor indicates a molecule's polarizability.

Table 1: Conceptual DFT-Derived Global Reactivity Descriptors This table is illustrative, based on general principles of quantum chemical descriptors. Specific values for this compound would require dedicated DFT calculations.

| Descriptor | Formula | Predicted Influence of Functional Groups |

|---|---|---|

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Expected to be moderately to highly negative due to the electrophilic nitro group. |

| Chemical Hardness (η) | ELUMO - EHOMO | The presence of heteroatoms (O, N) and the nitro group likely results in a moderate HOMO-LUMO gap. |

| Global Electrophilicity (ω) | μ² / (2η) | Expected to be high, indicating a strong electrophilic character, primarily due to the nitroethyl moiety. |

| Global Softness (S) | 1 / η | Expected to be moderate, reflecting the molecule's ability to undergo electronic perturbation in reactions. |

The charge distribution within a molecule is key to understanding its interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the electron density surface. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making this site a primary center for interaction with electrophiles or for hydrogen bonding. The oxygen atoms of the dioxolane ring would also exhibit negative potential, though likely less intense than the nitro group oxygens. Conversely, the hydrogen atoms and the carbon atom attached to the nitro group would likely exhibit positive potential.

Frontier Molecular Orbitals (FMOs) , the HOMO and LUMO, are critical for understanding chemical reactivity, particularly in pericyclic reactions like cycloadditions. researchgate.netresearchgate.net

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

In this compound, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, localizing it primarily on the nitroethyl fragment. This makes the β-carbon of the ethyl group susceptible to nucleophilic attack (e.g., in Michael additions). The HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in the dioxolane ring. The energy gap between the HOMO and LUMO is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Conformational Analysis and Pseudorotation Studies of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring is not planar and, unlike six-membered rings which have stable chair and boat conformations, it is highly flexible. Its conformational landscape is described by a process called pseudorotation . The five-membered ring can adopt a continuous series of conformations, most notably the "envelope" (Cs symmetry) and "half-chair" or "twist" (C2 symmetry) forms. These conformers are typically separated by very low energy barriers, meaning the ring is in constant, rapid motion at room temperature.

Computational studies on 2-substituted and 2,4,5-trisubstituted 1,3-dioxolanes have shown that the energy differences between diastereoisomers are often small (0.2-0.7 kcal/mol), confirming the high flexibility of the ring. acs.org For this compound, the bulky and polar nitroethyl group at the C2 position will influence the pseudorotation pathway. Theoretical calculations would be necessary to determine the preferred conformers and the energy barriers between them. It is likely that the substituent would prefer a pseudo-equatorial orientation to minimize steric interactions with the ring atoms. The specific preferred envelope or twist conformation would depend on a subtle balance of steric and electronic (gauche and anomeric) effects.

Molecular Modeling for Reaction Pathway Prediction and Selectivity

Molecular modeling is an invaluable tool for predicting the feasibility, mechanism, and selectivity of chemical reactions. For this compound, two key reactive sites are the nitroethyl group and the dioxolane ring itself.

Reactions involving the Nitroethyl Group: The nitroethyl group functions as a potent electron-withdrawing group, activating the double bond of its enol or nitronate form for cycloaddition reactions. DFT calculations have been extensively used to study the [3+2] cycloaddition reactions of nitroalkenes with various 1,3-dipoles. nih.govnih.gov These studies can:

Determine whether the reaction proceeds via a concerted or a stepwise, zwitterionic mechanism.

Predict the regioselectivity by analyzing the energies of the transition states for different orientations of the reactants. mdpi.com

Explain selectivity by examining FMO interactions and local reactivity indices (Fukui functions). For polar reactions, selectivity is often governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.com

Reactions involving the Dioxolane Ring: The dioxolane ring is an acetal (B89532), which is stable to basic and nucleophilic conditions but labile in the presence of acid. Computational modeling can be used to investigate the mechanism of acid-catalyzed hydrolysis or ring-opening polymerization. rsc.orgacs.org Studies can map the potential energy surface for protonation of one of the ring oxygens, followed by C-O bond cleavage to form a stabilized oxocarbenium ion intermediate. This modeling helps elucidate the reaction kinetics and the factors controlling the stability of intermediates.

Quantitative Structure-Activity Relationship (QSAR) Potentials for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, the structural motifs present in the molecule suggest a high potential for such analysis on its analogues.

Many biologically active compounds contain the 1,3-dioxolane ring. nih.gov QSAR models for analogous series of compounds could be developed to predict activities such as antifungal, antibacterial, or antiviral efficacy. The process would involve:

Generating Analogues: Synthesizing or computationally designing a series of compounds with systematic variations, for example, by changing substituents on the dioxolane ring or modifying the side chain.

Calculating Descriptors: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links the descriptors to the experimentally measured biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

For analogues of this compound, QSAR could help identify the key structural features responsible for a desired biological effect, thereby guiding the synthesis of new, more potent compounds.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for 2-(2-Nitroethyl)-1,3-dioxolane Transformations

The transformation of the nitro group and the manipulation of the dioxolane moiety in this compound are central to its synthetic utility. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to carry out these transformations.

Current research into related compounds has highlighted promising catalytic approaches. For instance, the hydrolysis of 1,3-dioxolane (B20135) ketals has been achieved with high efficiency using supramolecular catalysts like p-sulfonic acid-calix[n]arenes under microwave irradiation, a system that allows for catalyst reuse over multiple cycles. scielo.br Similarly, ruthenium-based molecular catalysts have proven effective in the synthesis of dioxolanes from diols, showcasing the potential of transition metal catalysis in manipulating this functional group. nih.govrwth-aachen.de

For the nitro group, a key area of development is the design of catalysts for selective reduction. While traditional methods often employ stoichiometric reducing agents, modern catalysis is moving towards heterogeneous systems. For example, chiral heterogeneous catalysts, such as a Cr(III)-salen complex supported on SBA-15, have been designed for enantioselective Henry reactions, a fundamental reaction of nitroalkanes. researchgate.net The development of analogous selective reduction catalysts for this compound could provide controlled access to the corresponding amine, hydroxylamine (B1172632), or oxime, which are valuable synthetic intermediates.

Future catalytic systems could also explore switchable catalysts, which can be turned "on" or "off" by external stimuli like pH, light, or temperature. nih.gov Such systems would offer unprecedented control over reaction pathways, allowing for sequential transformations of the nitro and dioxolane groups in a one-pot manner.

| Catalyst Type | Potential Transformation on this compound | Advantages |

| Supramolecular Catalysts (e.g., Calixarenes) | Deprotection of the 1,3-dioxolane ring | High efficiency, catalyst reusability, use of water as a solvent. scielo.br |

| Transition Metal Complexes (e.g., Ru, Pd) | Reduction of the nitro group, cross-coupling reactions | High selectivity, mild reaction conditions. nih.govrwth-aachen.deguidechem.com |

| Heterogeneous Chiral Catalysts | Asymmetric transformations of the nitro group (e.g., aza-Henry reaction) | Enantioselectivity, catalyst recyclability. researchgate.net |

| Switchable Catalysts | Controlled sequential reactions of both functional groups | Temporal control over reactivity. nih.gov |

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technology (MRT) offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and potential for automation. researchgate.netresearchgate.netkth.se Given that many reactions involving nitro compounds, such as nitration, are highly exothermic and can be hazardous, integrating the synthesis and transformations of this compound into continuous-flow systems is a promising avenue for future research. acs.orgresearchgate.netewadirect.com

The miniaturization of the reaction environment in microreactors allows for superior temperature control, preventing the formation of hotspots that can lead to side reactions or dangerous runaway conditions. researchgate.netresearchgate.net This is particularly relevant for transformations of the energetic nitro group. A continuous-flow process could enable reactions to be performed under conditions that are inaccessible or unsafe in batch reactors, potentially unlocking new chemical reactivity. nih.gov

Furthermore, flow chemistry facilitates multi-step syntheses by allowing the direct coupling of sequential reaction steps without the need for intermediate isolation and purification. uc.pt A future flow-based synthesis could envision the formation of this compound in a first reactor, followed by its immediate catalytic transformation (e.g., reduction of the nitro group) in a second downstream reactor. This approach would significantly reduce reaction times and waste generation, aligning with the principles of green chemistry. kth.se

| Feature of Flow Chemistry/MRT | Benefit for this compound Chemistry |

| High Surface-to-Volume Ratio | Enhanced heat transfer, enabling safe handling of exothermic nitro group reactions. researchgate.netresearchgate.net |

| Precise Control of Residence Time | Improved reaction selectivity and yield by minimizing byproduct formation. researchgate.net |

| Small Reaction Volumes | Increased safety by minimizing the inventory of potentially hazardous materials. ewadirect.comnih.gov |

| Process Automation & Integration | Enables multi-step, continuous synthesis and reduces manual handling. uc.pt |

Bio-Inspired Transformations and Biocatalysis for this compound

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. cofc.edu The application of biocatalysis to this compound represents a significant opportunity for developing sustainable synthetic routes.

A primary focus would be the enzymatic reduction of the nitro group. A class of enzymes known as nitroreductases (NRs) are capable of reducing nitro compounds to the corresponding nitroso, hydroxylamine, or amino compounds. researchgate.netresearchgate.netnih.gov These NAD(P)H-dependent flavoenzymes have a broad substrate scope and could be harnessed for the selective reduction of this compound to 2-(2-aminoethyl)-1,3-dioxolane, a valuable building block. researchgate.net While some nitroreductases terminate at the hydroxylamine stage, others can achieve full reduction to the amine. researchgate.net Future research could involve screening for novel nitroreductases or engineering existing ones to optimize amine yield and substrate specificity.

Another relevant enzyme class is the Old Yellow Enzyme (OYE) family, which can catalyze the reduction of activated C=C bonds, such as those in nitro-olefins. pnas.org While this compound lacks this specific feature, related transformations or engineered OYE variants could potentially be developed.

Beyond nitro group reduction, enzymes could also be employed in cascades. For example, a chemoenzymatic cascade has been demonstrated for the synthesis of dioxolanes where an enzymatic step produces a diol, which is then chemically converted to the dioxolane. nih.govrwth-aachen.de A reverse application could be envisioned, or enzymes could be used to perform stereoselective transformations on derivatives of this compound.

| Enzyme Class | Potential Transformation on this compound | Key Characteristics |

| Nitroreductases (NRs) | Selective reduction of the nitro group to amine, hydroxylamine, or nitroso functionalities. researchgate.netresearchgate.net | NAD(P)H-dependent flavoenzymes; can be oxygen-insensitive; product profile can vary. nih.gov |

| Old Yellow Enzyme (OYE) | Potential for related redox transformations. | Catalyzes NADPH-linked reductions. pnas.org |

| Hydrolases | Deprotection of the dioxolane ring. | Operates in aqueous media under mild conditions. |

| Lyases | C-C bond formation using the activated α-carbon. | Potential for asymmetric synthesis. nih.gov |

Exploration of New Synthetic Equivalents and their Comparative Analysis

In organic synthesis, the nitro group is often employed as a "masked" functional group, serving as a synthetic equivalent for carbonyls (via the Nef reaction) or amines (via reduction). nih.gov The compound this compound itself can be viewed as a synthetic equivalent of a γ-amino aldehyde, with both the amine and aldehyde functionalities orthogonally protected.

Future research should focus on exploring and expanding the role of this compound as a versatile synthon. The acidic α-protons adjacent to the nitro group allow for C-C bond formation, making it an equivalent of a nucleophilic d3-aldehyde synthon. researchgate.net Its utility in Michael additions and Henry reactions could be systematically compared to other nitroalkanes to delineate its specific advantages in terms of reactivity and stereoselectivity. nih.gov

Furthermore, the development of new synthetic equivalents derived from this compound is a promising direction. For instance, conversion of the nitro group to a nitroalkyne equivalent could open up new avenues in cycloaddition chemistry. nih.govconsensus.app A comparative analysis of these new synthons against existing ones would be crucial. For example, how does the reactivity of a vinyl silyltriflate derived from this compound compare to other nitroalkyne precursors? consensus.app Such studies would establish a clear rationale for choosing a particular building block for a specific synthetic target.

| This compound as a Synthon | Target Functional Group Array | Key Transformations |

| γ-Amino Aldehyde Equivalent | H₂N-CH₂-CH₂-CHO | Nitro group reduction, dioxolane hydrolysis. |

| Nucleophilic d³-Aldehyde Synthon | ⁻CH(NO₂)-CH₂-CHO | C-C bond formation at the α-carbon. researchgate.net |

| Acyl Anion Equivalent | ⁻CO-CH₂-CHO | Nef reaction after α-alkylation. nih.gov |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. The application of advanced spectroscopic techniques for real-time, in situ monitoring of transformations involving this compound is a critical area for future investigation.

Infrared (IR) spectroscopy is particularly well-suited for this purpose. The nitro group exhibits strong and characteristic asymmetric and symmetric stretching peaks (around 1550 cm⁻¹ and 1375 cm⁻¹ for nitroalkanes), making it an excellent spectroscopic handle to monitor the progress of its reduction or conversion. spectroscopyonline.comlibretexts.org Similarly, the C-O stretches of the dioxolane ring can be monitored to follow its hydrolysis. By employing attenuated total reflectance (ATR) probes, these changes can be tracked in real-time within the reaction vessel, providing valuable kinetic data without the need for sampling.

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can also provide complementary information. In situ NMR could help identify transient intermediates, while Raman is often effective in aqueous media and can provide structural information. These techniques, when coupled with the controlled environment of microreactors, would allow for a highly detailed mechanistic understanding of reactions involving this compound, leading to more rational process optimization.

| Spectroscopic Technique | Observable Feature for this compound | Application in Reaction Monitoring |

| Infrared (IR) Spectroscopy | Strong N-O asymmetric/symmetric stretches (~1550/1375 cm⁻¹). libretexts.org | Monitoring the disappearance of the nitro group during reduction. |

| C-O stretches of the dioxolane ring. | Tracking the deprotection (hydrolysis) of the acetal (B89532). | |

| NMR Spectroscopy | Chemical shifts of α- and β-protons relative to the nitro group. | Identifying intermediates and quantifying conversion. |

| Raman Spectroscopy | Vibrational modes of the NO₂ and dioxolane groups. | Complementary to IR, useful for in situ monitoring. |

Expansion of Applications in Diverse Chemical Synthesis Fields beyond Current Scope

The unique bifunctional nature of this compound—a protected aldehyde and a versatile nitro group—makes it a powerful building block for the synthesis of complex molecular architectures. While its current applications are established, a significant area for future research is the expansion of its use into new domains of chemical synthesis.

One of the most promising areas is the synthesis of complex heterocyclic compounds. The nitroalkane moiety is a well-established precursor for various nitrogen-containing heterocycles. researchgate.net For instance, the reduction of the nitro group followed by intramolecular condensation with the deprotected aldehyde could provide a straightforward route to cyclic imines and related N-heterocycles. The use of nitroalkenes, readily formed from nitroalkanes, in Diels-Alder and other cycloaddition reactions is a powerful strategy for constructing six-membered heterocycles like piperidines and pyridines. researchgate.net

In medicinal chemistry, the compound could serve as a key intermediate for the synthesis of novel pharmaceutical agents. The γ-amino aldehyde structure, accessible after deprotection and reduction, is a common motif in bioactive molecules. Its related compound, 2-(2-bromoethyl)-1,3-dioxolane, is already used as a starting material for synthesizing natural products and as an alkylating agent for amines. sigmaaldrich.comsigmaaldrich.com By analogy, this compound could be used to construct novel analogues of biologically active compounds, leveraging the rich chemistry of the nitro group for further functionalization. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.